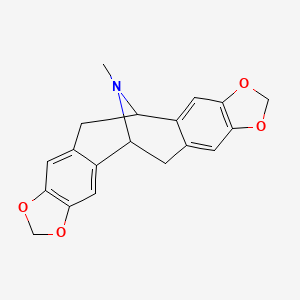

Californine

Description

Properties

Molecular Formula |

C19H17NO4 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

23-methyl-5,7,16,18-tetraoxa-23-azahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene |

InChI |

InChI=1S/C19H17NO4/c1-20-14-2-10-4-16-18(23-8-21-16)6-12(10)15(20)3-11-5-17-19(7-13(11)14)24-9-22-17/h4-7,14-15H,2-3,8-9H2,1H3 |

InChI Key |

PGINMPJZCWDQNT-UHFFFAOYSA-N |

SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

Canonical SMILES |

CN1C2CC3=CC4=C(C=C3C1CC5=CC6=C(C=C25)OCO6)OCO4 |

Synonyms |

californine |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Californidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Californidine, a prominent isoquinoline alkaloid isolated from the California poppy (Eschscholzia californica), has been traditionally associated with sedative, anxiolytic, and analgesic properties. This technical guide provides a comprehensive analysis of the current scientific understanding of californidine's mechanism of action. While initial hypotheses suggested direct interactions with central nervous system (CNS) receptors, emerging evidence points towards a more complex and potentially indirect mode of action. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to elucidate the nuanced pharmacology of californidine for research and drug development applications. A significant consideration for its therapeutic potential is its limited blood-brain barrier permeability, suggesting that its systemic effects or interactions with other constituents of Eschscholzia californica extracts may be key to its observed biological activities.

Introduction

Eschscholzia californica, commonly known as the California poppy, has a long history of use in traditional medicine for its calming and pain-relieving effects.[1][2] The isoquinoline alkaloid californidine is a significant component of this plant.[3][4][5] Early pharmacological investigations into the extracts of E. californica suggested a mechanism involving the modulation of major inhibitory neurotransmitter systems in the CNS. This guide critically evaluates the evidence for californidine's interaction with key molecular targets, including γ-aminobutyric acid type A (GABA-A) and serotonin 5-HT1A receptors, and discusses the implications of its pharmacokinetic properties.

Core Mechanism of Action: An Indirect and Peripheral Focus

Contrary to initial speculation, current research indicates that californidine does not exert its effects through potent, direct binding to major CNS receptors. Instead, the evidence suggests a more indirect role, possibly involving modulation of the GABAergic system and significant peripheral activities.

Interaction with the GABAergic System: An Indirect Link

The sedative and anxiolytic effects of Eschscholzia californica extracts are thought to be mediated, at least in part, by the GABAergic system. While direct, high-affinity binding of californidine to GABA-A receptors has not been demonstrated, a key study revealed that the anxiolytic effects of an E. californica extract were suppressed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABA-A receptor. This suggests that one or more components of the extract, potentially including californidine, may act as positive allosteric modulators of the GABA-A receptor at the benzodiazepine site, enhancing the inhibitory effects of GABA. However, it is crucial to note that this effect has not been definitively attributed to californidine alone and may result from the synergistic action of multiple alkaloids within the extract.

Serotonin 5-HT1A Receptor Interaction: Lack of Evidence

Initial interest in the 5-HT1A receptor as a target for californidine was based on the anxiolytic properties of the compound. However, a significant study demonstrated that a 70% ethanol extract of Eschscholzia californica was able to bind to 5-HT1A receptors, but the isolated alkaloid californidine itself was unable to inhibit the binding of the radioligand [3H]8-hydroxy-2-(di-N-propylamino)tetralin ([3H]8-OH-DPAT) to these receptors.[6] This finding strongly suggests that californidine is not a direct ligand for the 5-HT1A receptor. The serotonergic activity of the whole extract is attributed to other constituent alkaloids, such as N-methyllaurotetanine.[6]

Blood-Brain Barrier Permeability: A Critical Limitation

A pivotal factor in understanding californidine's mechanism of action is its limited ability to cross the blood-brain barrier. One study noted that californidine was not included in electrophysiological investigations due to its inability to penetrate the brain. Furthermore, research using the Caco-2 cell model, an in vitro method to assess intestinal permeability, found that californidine has low-to-moderate permeability.[7][8] This suggests that following oral administration, only a small fraction of californidine may reach the CNS, directing attention towards its potential peripheral mechanisms of action for its analgesic effects.

Peripheral Mechanisms and Analgesic Effects

The analgesic properties of Eschscholzia californica may be partially explained by the peripheral actions of its alkaloids. For instance, the alkaloid sanguinarine, also present in the plant, has demonstrated anti-inflammatory activity through the inhibition of lipoxygenase.[3] While specific peripheral targets for californidine have not been fully elucidated, its analgesic effects may stem from anti-inflammatory actions or modulation of peripheral neuronal signaling.

Quantitative Data

Direct and potent quantitative binding or functional data for californidine at CNS receptors is notably absent in the current literature. The available data primarily pertains to other alkaloids found in Eschscholzia californica or the whole extract.

Table 1: Receptor Binding Affinity of Alkaloids from Eschscholzia californica

| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | EC50 (nM) | Reference |

| N-methyllaurotetanine | 5-HT1A | Radioligand Binding | [3H]8-OH-DPAT | 85 | 155 | [6] |

| Californidine | 5-HT1A | Radioligand Binding | [3H]8-OH-DPAT | No inhibition observed | N/A | [6] |

Experimental Protocols

Benzodiazepine Receptor Binding Assay using [3H]Flumazenil

This protocol is essential for investigating the potential indirect modulatory effects of californidine on the GABA-A receptor, as suggested by the flumazenil reversal studies.

Objective: To determine the binding affinity of a test compound (e.g., californidine) for the benzodiazepine binding site on the GABA-A receptor through competitive displacement of the radiolabeled antagonist [3H]Flumazenil.

Materials:

-

Receptor Source: Rat cortical membranes or cells stably expressing recombinant GABA-A receptors (e.g., α1β2γ2 subtype).

-

Radioligand: [3H]Flumazenil (specific activity ~70-90 Ci/mmol).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Diazepam (10 µM) or another high-affinity benzodiazepine.

-

Test Compound: Californidine, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation Cocktail

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In a final volume of 0.5 mL, combine:

-

100 µL of membrane preparation.

-

50 µL of [3H]Flumazenil (final concentration ~1 nM).

-

50 µL of test compound at various concentrations (e.g., 10-10 to 10-5 M) or buffer (for total binding).

-

For non-specific binding, add 50 µL of 10 µM Diazepam.

-

-

Incubate at 4°C for 60 minutes.

-

-

Termination and Filtration:

-

Rapidly terminate the incubation by vacuum filtration through glass fiber filters pre-soaked in buffer.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of action for californidine.

Experimental Workflow

Caption: Experimental workflow for characterizing californidine.

Conclusion and Future Directions

The mechanism of action of californidine is more intricate than a simple ligand-receptor interaction in the CNS. The lack of direct, high-affinity binding to 5-HT1A receptors and the critical finding of its poor blood-brain barrier permeability shift the focus of future research. For drug development professionals, californidine as a standalone CNS therapeutic agent appears challenging due to its pharmacokinetic limitations.

Future research should prioritize:

-

Direct Binding Studies: Conducting comprehensive radioligand binding assays of pure californidine at various GABA-A receptor subunit combinations, particularly at the benzodiazepine site, to confirm or refute an indirect modulatory role.

-

Peripheral Target Identification: Investigating the interaction of californidine with peripheral targets, such as ion channels and enzymes involved in inflammation and nociception, to elucidate its analgesic mechanism.

-

Synergistic Effects: Designing studies to understand the potential synergistic or additive effects of californidine with other alkaloids present in Eschscholzia californica extracts, which may facilitate its central effects or produce a unique pharmacological profile.

-

Prodrug Strategies: Exploring the development of californidine prodrugs with enhanced blood-brain barrier permeability to better assess its central nervous system effects in vivo.

References

- 1. benchchem.com [benchchem.com]

- 2. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. restorativemedicine.org [restorativemedicine.org]

- 4. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Californidine in Eschscholzia californica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Californidine, a pavine-type benzylisoquinoline alkaloid (BIA) found in the California poppy (Eschscholzia californica), has garnered interest for its potential pharmacological activities. While the general biosynthetic pathway of BIAs is well-established, originating from the amino acid L-tyrosine and proceeding through the pivotal intermediate (S)-reticuline, the specific enzymatic steps leading to the formation of californidine remain largely unelucidated. This technical guide provides a comprehensive overview of the current understanding of californidine biosynthesis, including the established upstream pathway to (S)-reticuline and a hypothesized route to the final product. This document summarizes available quantitative data on alkaloid content in E. californica, details relevant experimental protocols for the study of BIA biosynthesis, and presents a visual representation of the proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers investigating pavine alkaloid biosynthesis and professionals in the field of drug development seeking to harness the therapeutic potential of these natural products.

Introduction

Eschscholzia californica, commonly known as the California poppy, is a rich source of a diverse array of BIAs.[1][2] These alkaloids, including californidine, are predominantly found in the aerial parts of the plant.[3] The biosynthesis of these complex molecules begins with the condensation of two tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine, the precursor to all BIAs.[4] A series of methylation, hydroxylation, and other enzymatic reactions lead to the formation of the central intermediate, (S)-reticuline.[4] From this branch-point, the pathway diverges to produce various classes of BIAs, including the pavine alkaloids. While the enzymes responsible for the synthesis of (S)-reticuline have been extensively studied, the specific enzymes that catalyze the conversion of (S)-reticuline to californidine have not yet been identified.[5]

The Biosynthetic Pathway of Californidine

The biosynthetic pathway of californidine can be divided into two main stages: the well-characterized pathway from L-tyrosine to the central intermediate (S)-reticuline, and the proposed, yet unconfirmed, pathway from (S)-reticuline to californidine.

From L-Tyrosine to (S)-Reticuline: The Established Upstream Pathway

The initial steps of BIA biosynthesis leading to (S)-reticuline are well-documented and involve a series of enzymatic reactions. The pathway commences with the conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are then condensed by (S)-norcoclaurine synthase (NCS) to form (S)-norcoclaurine. Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, are catalyzed by a series of enzymes including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and N-methylcoclaurine 3'-hydroxylase (CYP80B1), ultimately yielding (S)-reticuline.[4]

A Hypothesized Pathway from (S)-Reticuline to Californidine

The specific enzymatic transformations from (S)-reticuline to the pavine alkaloid californidine have not been experimentally verified. However, based on the chemical structures of the intermediates and known biochemical reactions, a plausible hypothetical pathway can be proposed. This proposed pathway involves an intramolecular oxidative cyclization of (S)-reticuline to form a pavine scaffold, followed by further modifications. The key proposed intermediate is argemonine, which then undergoes demethylation and subsequent methylation to yield californidine. The enzymes catalyzing these proposed steps are yet to be discovered.

References

The Biological Activities of Pavine-Type Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pavine-type alkaloids, a class of isoquinoline alkaloids, are naturally occurring compounds found predominantly in plants of the Papaveraceae, Berberidaceae, Lauraceae, and Ranunculaceae families. These molecules possess a characteristic tetracyclic ring system and have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of pavine-type alkaloids, with a focus on their cytotoxic, enzyme inhibitory, and ion channel modulatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation: Quantitative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various pavine-type alkaloids, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Pavine-Type Alkaloids against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| (-)-Neocaryachine | KB (nasopharyngeal) | 0.06 | [1][2] |

| KB-VIN (vincristine-resistant) | 0.08 | [1][2] | |

| HCT-8 (ileocecal) | 0.25 | [1][2] | |

| SF-268 (glioblastoma) | 0.41 | [1][2] | |

| A549 (lung) | 0.38 | [1][2] | |

| Crychine | (Various) | Very mild or no cytotoxicity | [1][2] |

Table 2: Enzyme Inhibitory Activity of Pavine-Type Alkaloids

| Alkaloid | Enzyme | IC50 (µM) | Reference |

| (-)-Munitagine | Acetylcholinesterase | 62.3 ± 5.8 | |

| Prolyl Oligopeptidase | 277.0 ± 31.3 |

Table 3: Ion Channel Modulatory Activity of Pavine-Type Alkaloids

| Alkaloid | Ion Channel | IC50 (µM) | Effect | Reference |

| O-methyl-neocaryachine | Na+ channel (INa) | 0.9 | Blockade | [3][4] |

| Ca2+ channel (ICa) | 6.6 | Partial Blockade | [3][4] | |

| Transient outward K+ current (Ito) | 9.5 | Inhibition | [3][4] | |

| Steady-state outward K+ current (ISS) | 8.7 | Inhibition | [3][4] |

Core Biological Activities and Mechanisms of Action

Cytotoxic and Antiproliferative Activity

Certain pavine-type alkaloids have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A notable example is (-)-neocaryachine , which exhibits potent antiproliferative activity with IC50 values in the sub-micromolar range[1][2]. In contrast, other pavine alkaloids like crychine show minimal to no cytotoxicity, highlighting the importance of specific structural features for this activity[1][2].

The primary mechanism underlying the cytotoxicity of (-)-neocaryachine involves the induction of DNA double-strand breaks[1][2]. This leads to the activation of DNA damage response pathways, resulting in cell cycle arrest at the S-phase and the subsequent initiation of apoptosis, or programmed cell death[1][2].

Enzyme Inhibition

Pavine-type alkaloids have also been identified as inhibitors of various enzymes. For instance, (-)-munitagine has been shown to inhibit both acetylcholinesterase and prolyl oligopeptidase. The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease, suggesting a potential neuroprotective role for certain pavine alkaloids.

Ion Channel Modulation

The antiarrhythmic properties of some pavine alkaloids are attributed to their ability to modulate the activity of cardiac ion channels. O-methyl-neocaryachine , a derivative of neocaryachine, has been shown to block multiple ion channels, including sodium (Na+), potassium (K+), and to a lesser extent, calcium (Ca2+) channels[3][4]. This multi-channel blockade contributes to its ability to suppress cardiac arrhythmias[3][4]. The IC50 values for the inhibition of these channels are in the low micromolar range, indicating a potent effect[3][4].

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Materials:

-

Human cancer cell lines

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

-

Pavine-type alkaloid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pavine-type alkaloid and a vehicle control (DMSO) for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells treated with pavine-type alkaloids

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with the pavine-type alkaloid as described for the cytotoxicity assay.

-

Harvest and fix the cells with the fixation solution.

-

Permeabilize the cells using the permeabilization solution.

-

Incubate the cells with the TUNEL reaction mixture according to the manufacturer's instructions.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to identify TUNEL-positive (apoptotic) cells.

Caspase Activation Analysis: Western Blot

Western blotting is used to detect the cleavage and activation of caspases, which are key executioners of apoptosis.

Materials:

-

Cells treated with pavine-type alkaloids

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-cleaved caspase-9, anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the pavine-type alkaloid and lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Ion Channel Activity Measurement: Whole-Cell Patch-Clamp Technique

The whole-cell patch-clamp technique is a gold-standard electrophysiological method to record ion channel currents from a single cell.

Materials:

-

Isolated cells (e.g., cardiac myocytes)

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Glass micropipettes

-

Extracellular and intracellular solutions specific for the ion channel of interest

-

Pavine-type alkaloid solution

Procedure:

-

Prepare isolated cells and place them in a recording chamber on an inverted microscope.

-

Fabricate a glass micropipette with a tip resistance of 2-5 MΩ and fill it with the appropriate intracellular solution.

-

Under visual control, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Apply a series of voltage-clamp protocols to elicit the desired ion channel currents.

-

Perfuse the cell with the pavine-type alkaloid at various concentrations and record the changes in the ion channel currents to determine the inhibitory effects and IC50 values.

Intracellular Calcium Measurement: Fluo-4 AM Calcium Imaging

Fluo-4 acetoxymethyl (AM) ester is a cell-permeant dye that is used to measure intracellular calcium concentration.

Materials:

-

Cells cultured on glass coverslips

-

Fluo-4 AM stock solution (in DMSO)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope with an appropriate filter set

Procedure:

-

Load the cells with Fluo-4 AM by incubating them in a solution containing Fluo-4 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

Mount the coverslip onto the recording chamber of the fluorescence microscope.

-

Acquire baseline fluorescence images.

-

Apply the pavine-type alkaloid and continuously record the changes in fluorescence intensity over time.

-

An increase in fluorescence intensity indicates an increase in intracellular calcium concentration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: DNA Damage Response Pathway Induced by (-)-Neocaryachine.

Caption: Intrinsic Apoptosis Pathway Activated by Pavine Alkaloids.

Caption: Experimental Workflow for MTT-Based Cytotoxicity Assay.

Conclusion

Pavine-type alkaloids represent a promising class of natural products with a range of biological activities that warrant further investigation for therapeutic applications. Their demonstrated cytotoxicity against cancer cells, coupled with their enzyme inhibitory and ion channel modulatory properties, underscores their potential as lead compounds in drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research in this exciting field. Further studies focusing on the structure-activity relationships and in vivo efficacy of these compounds are crucial for translating their therapeutic potential into clinical realities.

References

- 1. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Cardiac electrophysiologic and antiarrhythmic actions of a pavine alkaloid derivative, O-methyl-neocaryachine, in rat heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac electrophysiologic and antiarrhythmic actions of a pavine alkaloid derivative, O-methyl-neocaryachine, in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

The Golden Poppy's Chemical Secrets: A Technical Guide to the Discovery and History of California Poppy Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The California poppy (Eschscholzia californica), a vibrant symbol of the American West, has a rich history of medicinal use rooted in Native American traditions. Its therapeutic properties, particularly its sedative, anxiolytic, and analgesic effects, are attributed to a diverse array of benzylisoquinoline alkaloids. This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of the principal alkaloids found in this remarkable plant. It details the experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data on their occurrence, and illustrates their known interactions with key signaling pathways in the central nervous system. This document serves as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutics derived from botanical sources.

Historical Perspective: From Traditional Medicine to Phytochemical Analysis

The use of the California poppy predates modern scientific investigation. Native American tribes, including those in the regions of present-day California, utilized the plant for a variety of medicinal purposes.[1][2] The plant was traditionally used to alleviate pain, promote sleep, and for ceremonial purposes. The formal botanical description of Eschscholzia californica was made in the early 19th century by the naturalist Adelbert von Chamisso, who was part of a Russian expedition.[3]

Major Alkaloid Classes and their Discovery

The alkaloids of the California poppy are primarily benzylisoquinolines, a large and diverse group of plant secondary metabolites.[4] They can be categorized into several structural classes, each with characteristic pharmacological profiles.

-

Protopine Alkaloids: Protopine and allocryptopine are prominent members of this class. Protopine was one of the first alkaloids to be extensively studied in the Papaveraceae family.[5]

-

Pavine Alkaloids: Californidine and escholtzine are characteristic pavine-type alkaloids, with their names directly reflecting their source.[6]

-

Aporphine Alkaloids: N-methyllaurotetanine is a key aporphine alkaloid that has been a subject of significant pharmacological investigation.[7]

-

Benzophenanthridine Alkaloids: This class includes compounds like sanguinarine and chelerythrine, which are known for their antimicrobial and cytotoxic activities.[8]

-

Simple Benzylisoquinolines: (S)-Reticuline is a crucial biosynthetic precursor to many of the other alkaloids found in the plant.[4]

Quantitative Analysis of Major Alkaloids

The concentration of alkaloids in Eschscholzia californica can vary depending on the plant part, geographical location, and time of harvest. The aerial parts are generally used for medicinal preparations. The following table summarizes representative quantitative data for the major alkaloids.

| Alkaloid | Plant Part | Concentration (mg/kg dry weight) | Reference |

| Californidine | Aerial Parts | 12.5 ± 1.8 | [9] |

| Eschscholtzine | Aerial Parts | 8.700 ± 0.51 | [9] |

| Protopine | Aerial Parts | 0.514 ± 0.038 | [9] |

| Allocryptopine | Aerial Parts | 0.0120 ± 0.0023 | [9] |

| N-methyllaurotetanine | Aerial Parts | 5.68 ± 0.72 | [9] |

| Sanguinarine | Aerial Parts | 0.0191 ± 0.0050 | [9] |

| Chelerythrine | Aerial Parts | 0.068 ± 0.011 | [9] |

| (S)-Reticuline | Aerial Parts | 1.095 ± 0.16 | [9] |

| Caryachine | Aerial Parts | 0.410 ± 0.065 | [9] |

Experimental Protocols

The isolation and characterization of California poppy alkaloids have evolved significantly over time. Early methods relied on classical wet chemistry, while modern approaches utilize sophisticated chromatographic and spectroscopic techniques.

General Alkaloid Extraction

A common procedure for the extraction of total alkaloids from dried, powdered plant material involves the following steps:

-

Maceration: The plant material is soaked in a solvent, typically methanol or ethanol, for an extended period to extract a wide range of compounds.[7]

-

Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the basic alkaloids from neutral and acidic components. The extract is acidified, and non-alkaloidal compounds are removed with an organic solvent. The aqueous acidic layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform or diethyl ether.[7]

-

Purification: The crude alkaloid mixture is then purified using techniques such as column chromatography or preparative thin-layer chromatography (TLC).[7]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Modern quantitative analysis of California poppy alkaloids is predominantly performed using High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

-

Sample Preparation: A known weight of the dried plant material is extracted with a suitable solvent system, often a mixture of methanol and water with a small amount of acid (e.g., formic acid) to ensure the alkaloids are in their protonated form.[10] The extract is then filtered before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[11]

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous phase (often containing a buffer and an ion-pairing agent) and an organic phase (such as acetonitrile or methanol).[11]

-

Detection: A Diode Array Detector (DAD) can be used for UV-Vis spectral analysis and quantification, while a Mass Spectrometry (MS) detector provides mass information for unambiguous identification.[10]

-

Structural Elucidation

The definitive identification of isolated alkaloids relies on a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the molecule, offering clues about its structure.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the carbon-hydrogen framework of the molecule.[12][13] Two-dimensional NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between atoms.[13]

-

Circular Dichroism (CD): This technique is used to determine the absolute stereochemistry of chiral molecules.[3]

The following diagram illustrates a general workflow for the isolation and characterization of alkaloids from Eschscholzia californica.

References

- 1. California Poppy Benefits + Recipe – Herbal Academy [theherbalacademy.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protopine | C20H19NO5 | CID 4970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. iajps.com [iajps.com]

- 10. mdpi.com [mdpi.com]

- 11. New Validated Method for the Determination of Six Opium Alkaloids in Poppy Seed-Containing Bakery Products by High-Performance Liquid Chromatography-Tandem Mass Spectrometry after Magnetic Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species | MDPI [mdpi.com]

Californidine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Californidine is a pavine-type benzylisoquinoline alkaloid naturally occurring in the California poppy (Eschscholzia californica). This plant has a rich history of use in traditional medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Modern research has identified a variety of alkaloids, including californidine, as the primary active constituents responsible for these effects.[1] This technical guide provides an in-depth overview of the natural sources of californidine, detailed protocols for its isolation and purification, and quantitative data on its abundance.

Natural Sources

The principal natural source of californidine is the California poppy (Eschscholzia californica Cham.), a member of the Papaveraceae family.[3][4][5] The alkaloid is distributed throughout the plant, with the aerial parts (leaves, flowers, and stems) being the primary material used for extraction.[2][6] Eschscholzia californica produces a diverse array of benzylisoquinoline alkaloids, and californidine is one of the significant constituents alongside others such as escholtzine, protopine, and sanguinarine.[3][4][7]

Biosynthesis of Californidine

Californidine is synthesized via the benzylisoquinoline alkaloid (BIA) pathway in Eschscholzia californica. This complex pathway begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches to produce various classes of alkaloids, including the pavine alkaloids like californidine.

Quantitative Data

The concentration of californidine and other major alkaloids in the aerial parts of Eschscholzia californica can vary. The following table summarizes the quantitative data from a study analyzing the alkaloid content in dried plant material.

| Alkaloid | Amount (mg/kg dry weight) |

| Californidine | 12.5 ± 1.8 |

| Eschscholtzine | 8.700 ± 0.51 |

| N-methyllaurotetanine | 5.68 ± 0.72 |

| Protopine | 0.514 ± 0.038 |

| Allocryptopine | 0.0120 ± 0.0023 |

| Sanguinarine | 0.0191 ± 0.0050 |

| Chelerythrine | 0.068 ± 0.011 |

| Reticuline | 1.095 ± 0.16 |

| Caryachine | 0.410 ± 0.065 |

Data sourced from Gafner et al. (2006) as cited in a review.[7]

Commercial extracts of California Poppy are also standardized to a certain percentage of total alkaloids, often expressed as californidine. For instance, one commercial product is standardized to 0.2% total alkaloids as californidine.[8]

Isolation and Purification Protocols

The isolation of californidine from Eschscholzia californica typically involves solvent extraction followed by chromatographic separation. Below are detailed methodologies adapted from published studies.[9][10][11]

Method A: Methanol Extraction Followed by Thin-Layer Chromatography (TLC)

This method is suitable for smaller-scale isolation and purification.

1. Extraction:

-

Weigh 5 grams of dried and powdered aerial parts of Eschscholzia californica.

-

Add the plant material to 100 mL of methanol.

-

Heat the mixture at 60°C for 15 minutes.

-

Filter the extract and evaporate the methanol under reduced pressure using a rotary evaporator.

2. Liquid-Liquid Extraction:

-

Dissolve the crude extract in a suitable aqueous acidic solution (e.g., 1% H₂SO₄).

-

Wash the acidic solution with a non-polar solvent like hexane to remove pigments and lipids.

-

Adjust the pH of the aqueous phase to approximately 9 with a base (e.g., NH₄OH).

-

Extract the alkaloids into an organic solvent such as chloroform or diethyl ether (perform 3 extractions with 50 mL of solvent each).

-

Combine the organic phases and dry over anhydrous Na₂SO₄.

-

Evaporate the solvent to yield the crude alkaloid extract.

3. TLC Purification:

-

Dissolve the crude extract in a small volume of methanol.

-

Spot the dissolved extract onto a preparative TLC plate (e.g., silica gel 60 F₂₅₄).

-

Develop the plate using a mobile phase of methylene chloride/methanol (18:2) with 0.1% trifluoroacetic acid.

-

Visualize the separated bands under UV light.

-

Scrape the band corresponding to californidine from the plate.

-

Extract the alkaloid from the silica gel with methanol.

-

Filter and evaporate the methanol to obtain purified californidine.

4. Analysis:

-

Confirm the identity and purity of the isolated californidine using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method B: Large-Scale Maceration and Extraction

This method is suitable for obtaining larger quantities of alkaloids.

1. Maceration:

-

Macerate 1.872 kg of finely ground dry aerial parts of E. californica in methanol for 10 weeks.

-

Evaporate the methanol to obtain the dry extract (yield reported as 412.5 g, 22% of the dry material).[9]

2. Acid-Base Extraction:

-

Dissolve the dry extract in 1% aqueous H₂SO₄.

-

Adjust the pH of the aqueous phase to approximately 9.

-

Extract the alkaloid fraction into diethyl ether.

-

Evaporate the diethyl ether to yield the total alkaloid fraction.

3. Further Purification:

-

The resulting alkaloid mixture can be further purified using column chromatography (e.g., silica gel or Sephadex LH-20) followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual alkaloids like californidine.

Conclusion

Californidine is a significant pavine alkaloid present in Eschscholzia californica. Its isolation can be achieved through standard phytochemistry techniques involving solvent extraction and chromatography. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in further exploring the properties and potential applications of this compound.

References

- 1. christopherhobbs.com [christopherhobbs.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. California poppy (Eschscholzia californica), the Papaveraceae golden girl model organism for evodevo and specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. California Poppy Uses and Plant Profile [learningherbs.com]

- 6. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 7. researchgate.net [researchgate.net]

- 8. ulprospector.com [ulprospector.com]

- 9. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Californidine is a prominent isoquinoline alkaloid found in Eschscholzia californica (California Poppy), a plant with a long history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the pharmacology of californidine and its related compounds, including protopine, allocryptopine, escholtzine, and N-methyllaurotetanine. The guide delves into their mechanisms of action, pharmacokinetic profiles, and the intricate signaling pathways they modulate. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction to Californidine and Related Alkaloids

Californidine and its associated compounds are part of the benzylisoquinoline alkaloid family, which are biosynthesized in members of the Papaveraceae family.[4][5] These compounds are the focus of ongoing research due to their diverse pharmacological activities and potential therapeutic applications. While the sedative and anxiolytic effects of California Poppy are well-documented in traditional use, modern pharmacological studies are beginning to elucidate the specific contributions of each alkaloid and their complex interactions with various neuroreceptor systems.[1][6]

Pharmacology and Mechanism of Action

The pharmacological profile of californidine and related alkaloids is multifaceted, involving interactions with several key neurotransmitter systems. The primary mechanisms of action explored to date include modulation of GABAergic and serotonergic pathways, as well as enzymatic inhibition.

GABAergic System Modulation

While initial hypotheses pointed towards direct modulation of GABA-A receptors as the primary mechanism for the sedative and anxiolytic effects of California Poppy alkaloids, recent studies suggest a more nuanced interaction.[6] One study indicated that the sedative effects are not a result of direct binding of the alkaloids to GABA-A receptors.[6] However, (S)-reticuline, another alkaloid present in Eschscholzia californica, has been identified as a positive allosteric modulator at α3, α5, and α6 isoforms of the GABA-A receptor, suggesting an indirect contribution to the overall sedative effect.[7]

Serotonergic System Interaction

The serotonergic system, particularly the 5-HT1A receptor, has been identified as a target for some of the alkaloids found in California Poppy. N-methyllaurotetanine (NMT) has been shown to be a potent ligand at the 5-HT1A receptor, exhibiting a high binding affinity.[4][8] This interaction is believed to contribute to the anxiolytic and potential antidepressant effects of the plant extract.

Acetylcholinesterase Inhibition

Protopine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] By inhibiting AChE, protopine can increase the levels of acetylcholine in the synaptic cleft, which may have implications for cognitive function and could be a target for the development of therapeutics for neurodegenerative diseases.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for californidine and related compounds, providing a basis for comparative analysis of their pharmacological properties.

Table 1: Receptor Binding Affinities and Functional Activities

| Compound | Target | Assay Type | Species | Ki (nM) | EC50 (nM) | IC50 (µM) | Reference |

| N-methyllaurotetanine | 5-HT1A Receptor | Radioligand Binding | - | 85 | 155 | - | [4] |

| Protopine | Acetylcholinesterase | Enzyme Inhibition | - | - | - | 30.5 | [9] |

| Protopine | Acetylcholinesterase | Enzyme Inhibition | - | - | - | 69.81 | [11] |

Table 2: Intestinal Permeability

| Compound | Assay Model | Apparent Permeability (Papp) Classification | Reference |

| Californidine | Caco-2 cells | Low-to-moderately permeable | [12] |

| Eschscholtzine | Caco-2 cells | Highly permeable | [12] |

| Protopine | Caco-2 cells | Highly permeable | [12] |

Table 3: Plasma Protein Binding

| Compound | Protein | Binding Affinity (-kcal/mol) | Reference |

| Allocryptopine | Human Serum Albumin (HSA) - Site IIIA | -7.7 | [13] |

| Protopine | Human Serum Albumin (HSA) - Site IIIA | -7.7 | [13] |

| Allocryptopine | α1-acid glycoprotein (AAG) | -8.8 | [14] |

| Protopine | α1-acid glycoprotein (AAG) | -9.8 | [14] |

Pharmacokinetics and Metabolism

The pharmacokinetic properties of californidine and its related alkaloids are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Absorption and Permeability

As indicated in Table 2, in vitro studies using Caco-2 cell monolayers, a model for the human intestinal epithelium, have shown that escholtzine and protopine are highly permeable, suggesting good oral absorption.[12] In contrast, californidine exhibits low-to-moderate permeability.[12] Furthermore, being a quaternary pavine alkaloid, californidine is thought to be unable to cross the blood-brain barrier, which would limit its direct central nervous system effects.[6]

Metabolism and Potential for Drug Interactions

In vitro studies have investigated the potential for ethanolic extracts of Eschscholzia californica and its major alkaloids to interact with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. The ethanolic extract and the alkaloids escholtzine, allocryptopine, and protopine have been shown to inhibit several CYP enzymes.[15] This suggests a potential for herb-drug interactions when ethanolic preparations of California Poppy are co-administered with drugs metabolized by these enzymes. Notably, aqueous extracts (teas) and californidine did not show significant effects on CYP enzymes, indicating a lower risk of such interactions with these preparations.[15][16]

Signaling Pathways

The pharmacological effects of these alkaloids are mediated through their modulation of specific intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Protopine has been shown to exert anti-tumor effects by inhibiting the PI3K/Akt signaling pathway.[10] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to apoptosis in cancer cells.

CX3CL1/CX3CR1-NF-κB Signaling Pathway

Allocryptopine has demonstrated anti-inflammatory effects by targeting the CX3CL1–CX3CR1 axis and downstream signaling involving GNB5, AKT, and NF-κB, ultimately leading to a reduction in apoptosis in the context of inflammation.[17]

Detailed Experimental Protocols

This section provides generalized, detailed methodologies for key experiments cited in the pharmacological evaluation of californidine and related compounds. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Caco-2 Permeability Assay

This protocol outlines the steps for assessing the intestinal permeability of a test compound using the Caco-2 cell monolayer model.

Protocol Steps:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Assay Procedure:

-

The cell monolayers are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The test compound (e.g., californidine, escholtzine, or protopine) is added to the donor (apical for absorption studies, basolateral for efflux studies) compartment.

-

The plates are incubated at 37°C.

-

Samples are collected from the receiver compartment at various time points.

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability.

5-HT1A Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Protocol Steps:

-

Membrane Preparation: Membranes are prepared from a cell line expressing the human 5-HT1A receptor or from brain tissue known to have high receptor density (e.g., hippocampus).

-

Binding Reaction:

-

In assay tubes, the prepared membranes are incubated with a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

-

Increasing concentrations of the unlabeled test compound (e.g., N-methyllaurotetanine) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known 5-HT1A ligand.

-

-

Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which is then used to calculate the Ki (inhibition constant), representing the affinity of the compound for the receptor.[4]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibition of acetylcholinesterase activity by a test compound.

Protocol Steps:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, acetylthiocholine iodide (the substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Enzyme Inhibition:

-

The acetylcholinesterase enzyme is pre-incubated with various concentrations of the test compound (e.g., protopine).

-

The reaction is initiated by the addition of the substrate, acetylthiocholine.

-

-

Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined from a dose-response curve.[11]

Conclusion and Future Directions

Californidine and its related alkaloids from Eschscholzia californica represent a promising class of compounds with a range of pharmacological activities, particularly on the central nervous system. Their complex pharmacology, involving multiple neurotransmitter systems and intracellular signaling pathways, offers numerous avenues for further research and drug development. The sedative, anxiolytic, and analgesic properties attributed to these compounds warrant more in-depth investigation to fully characterize their therapeutic potential.

Future research should focus on:

-

Elucidating the precise molecular targets of each alkaloid and their synergistic or antagonistic interactions.

-

Conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to establish a clear correlation between plasma concentrations and pharmacological effects.

-

Investigating the potential of these compounds for the treatment of a wider range of neurological and psychiatric disorders.

-

Synthesizing and evaluating novel derivatives of these alkaloids to optimize their pharmacological profiles and develop more potent and selective therapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of californidine and its related compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 7. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Semisynthetic Studies on and Biological Evaluation of N-Methyllaurotetanine Analogues as Ligands for 5-HT Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 10. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkaloids in commercial preparations of California poppy - Quantification, intestinal permeability and microbiota interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Axonal mechanisms mediating γ-aminobutyric acid receptor type A (GABA-A) inhibition of striatal dopamine release | eLife [elifesciences.org]

- 15. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

- 17. CX3CL1 (Fractalkine)-CX3CR1 Axis in Inflammation-Induced Angiogenesis and Tumorigenesis [mdpi.com]

Potential Therapeutic Applications of Californidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Californidine is a prominent isoquinoline alkaloid found in the California Poppy (Eschscholzia californica), a plant with a long history of use in traditional medicine for its sedative, anxiolytic, and analgesic properties.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of californidine, focusing on its potential therapeutic applications. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes proposed signaling pathways to serve as a resource for researchers and professionals in drug development. While the therapeutic effects of E. californica extracts are well-documented, the specific role and direct pharmacological activity of californidine, particularly on the central nervous system, are subject to ongoing scientific investigation and debate. A significant consideration is the evidence suggesting that californidine, as a quaternary alkaloid, may not cross the blood-brain barrier, indicating that its systemic effects might be indirect or that other alkaloids are responsible for the observed CNS activities of the whole plant extract.[4]

Pharmacological Profile and Potential Therapeutic Applications

Californidine is a constituent of the California Poppy, a plant recognized for a variety of medicinal actions including nervous system relaxation, sedation, and analgesia.[1][5] Extracts of E. californica are commercially available and used in phytomedicine for conditions such as nervousness, anxiety, and sleep disorders.[2][6][7][8]

The therapeutic potential of E. californica is generally attributed to its complex mixture of alkaloids, which also includes eschscholtzine, protopine, and N-methyllaurotetanine.[1][9][10] While californidine is a major alkaloid, its direct contribution to the sedative and anxiolytic effects of the plant extract is not fully elucidated. Some research suggests that the central effects are more likely mediated by other alkaloids, such as (S)-reticuline, which can penetrate the blood-brain barrier and modulate GABA-A receptors.[4][11]

Quantitative Data

The following tables summarize the available quantitative data for californidine and other relevant alkaloids from Eschscholzia californica.

Table 1: Concentration of Californidine in Commercial Products [6][7]

| Product Type | Concentration Range (mg/g) |

| Commercial California Poppy Products | 0.13 - 2.55 |

Table 2: Intestinal Permeability Data (Caco-2 Cell Model) [6][7]

| Compound | Permeability Classification | Potential Mechanism |

| Californidine | Low-to-moderate | Active transport may be involved |

| Eschscholtzine | High | Active transport may be involved |

| Protopine | High | Active transport may be involved |

Table 3: Receptor Binding Affinity of N-methyllaurotetanine (an alkaloid from E. californica) [12]

| Receptor | Ligand | EC₅₀ (nM) | Kᵢ (nM) |

| 5-HT₁ₐ | [³H]8-OH-DPAT | 155 | 85 |

No direct binding affinity data for californidine on GABA or serotonin receptors is currently available in the cited literature.

Mechanism of Action

The sedative and anxiolytic effects of California Poppy extracts are thought to be mediated through interactions with the GABAergic and serotonergic systems.[9][13] However, the direct role of californidine in these central nervous system effects is contested due to its molecular structure.

The GABAergic System

The alkaloids in E. californica are proposed to act on GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[9] Electrophysiological studies have shown that the sedative properties of the extract are likely due to the positive allosteric modulation of specific GABA-A receptor isoforms (α₃β₂γ₂ and α₅β₂γ₂) by the alkaloid (S)-reticuline.[4][11] As a quaternary alkaloid, californidine's ability to cross the blood-brain barrier and directly interact with these receptors is considered unlikely.[4]

The Serotonergic System

A 70% ethanol extract of California Poppy has been shown to bind to 5-HT₁ₐ and 5-HT₇ receptors.[12] The aporphine alkaloid N-methyllaurotetanine was identified as a significant contributor to the 5-HT₁ₐ receptor binding activity.[12] In contrast, one study reported that californidine itself did not inhibit the binding of a radioligand to serotonin receptors, suggesting it may not directly interact with this receptor type.[14]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of californidine's therapeutic potential.

Quantification of Californidine by UHPLC-MS/MS

This protocol provides a general framework for the quantification of californidine in plant extracts or commercial products.

-

Sample Preparation:

-

Accurately weigh the dried plant material or commercial product.

-

Perform an extraction using a suitable solvent (e.g., methanol or 70% ethanol).

-

The extract may be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

-

UHPLC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column. The mobile phase typically consists of a gradient of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for californidine in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of californidine.

-

Calculate the concentration of californidine in the samples by comparing their peak areas to the calibration curve.

-

Intestinal Permeability Assessment using Caco-2 Cell Monolayers

This assay evaluates the potential for a compound to be absorbed across the intestinal epithelium.

-

Cell Culture:

-

Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Permeability Assay:

-

Add the test compound (californidine) to the apical (AP) side of the monolayer, which represents the intestinal lumen.

-

At specified time intervals, collect samples from the basolateral (BL) side, representing the bloodstream.

-

To assess active efflux, the compound can be added to the BL side and samples collected from the AP side.

-

-

Sample Analysis:

-

Quantify the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

-

GABAA Receptor Modulation via Two-Electrode Voltage Clamp in Xenopus Oocytes

This electrophysiological technique is used to study the effects of compounds on ion channels expressed in a model system.

-

Oocyte Preparation:

-

Surgically harvest oocytes from a female Xenopus laevis frog.

-

Inject the oocytes with cRNAs encoding the subunits of the desired GABA-A receptor isoform (e.g., α₁, β₂, γ₂).

-

Incubate the oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a buffer solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Apply GABA to elicit a baseline current response.

-

Co-apply the test compound (e.g., an E. californica extract or a specific alkaloid) with GABA to observe any modulation of the GABA-induced current. An increase in current suggests positive allosteric modulation.

-

-

Data Analysis:

-

Measure the amplitude of the currents in the presence and absence of the test compound.

-

Calculate the percentage potentiation or inhibition to determine the modulatory effect.

-

Visualizations

The following diagrams illustrate the proposed mechanisms of action for the alkaloids present in Eschscholzia californica.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Systemic administration of a calpain inhibitor reduces behavioral deficits and blood-brain barrier permeability changes after experimental subarachnoid hemorrhage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 5. Modulatory Effects of Eschscholzia californica Alkaloids on Recombinant GABAA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]

- 8. researchgate.net [researchgate.net]

- 9. Alkaloids from Eschscholzia californica and their capacity to inhibit binding of [3H]8-Hydroxy-2-(di-N-propylamino)tetralin to 5-HT1A receptors in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 12. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blood–Brain Barrier Permeability Study of Potential Neuroprotective Compounds Recovered From Plants and Agri-Food by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. enamine.net [enamine.net]

An In-depth Technical Guide on the Safety, Toxicity, and Side Effects of Californidine

Abstract: Californidine is a prominent pavine alkaloid found in the medicinal plant Eschscholzia californica (California poppy). While the plant extract has a long history of traditional use for its sedative and anxiolytic properties, the specific safety and toxicity profile of isolated californidine is not extensively documented in dedicated studies. This technical guide synthesizes the available preclinical data to provide a comprehensive overview of californidine's safety, focusing on its pharmacokinetics, potential for drug-drug interactions, and toxicological profile as inferred from studies on both the isolated compound and the whole plant extract. The evidence suggests that californidine possesses a favorable safety profile, characterized by low intestinal permeability and a minimal propensity for interacting with key pathways involved in drug metabolism and transport, such as Cytochrome P450 enzymes, P-glycoprotein, and the Pregnane X Receptor. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Eschscholzia californica Cham. (California poppy) is a medicinal herb traditionally used for its analgesic, anxiolytic, and sedative effects.[1][2] Its chemical composition is rich in various isoquinoline alkaloids, with californidine being one of the most abundant.[3] Despite the widespread use of California poppy extracts, detailed toxicological data on its individual constituents is sparse. This guide focuses specifically on the safety, toxicity, and side effect profile of californidine. A critical aspect of californidine's profile is that it is a quaternary pavine alkaloid, a chemical feature that significantly influences its pharmacokinetic properties, particularly its ability to cross biological membranes.[4] As will be detailed, its poor absorption and inability to penetrate the blood-brain barrier are central to its safety assessment.[4] This document collates and presents the available non-clinical data to build a scientific rationale for the safety of this compound.

Pharmacokinetics and Drug Interaction Potential

The safety of any compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile, and its potential to interact with other xenobiotics. For californidine, the most definitive safety data comes from in vitro studies assessing its intestinal permeability and its interaction with major drug metabolism and transport systems.

Intestinal Permeability

The intestinal absorption of californidine was evaluated using the Caco-2 cell model, which is a standard in vitro method for predicting human oral absorption. The results indicate that californidine has low to moderate permeability and is subject to active efflux.

| Parameter | Value | Interpretation | Reference |

| Papp (A→B) | 0.58 × 10-6 cm/s | Low to moderate permeability | [5] |

| Papp (B→A) | 4.93 × 10-6 cm/s | High efflux | [5] |

| Efflux Ratio (ER) | 8.6 | Strong indication of active efflux | [5] |

| Table 1: Caco-2 Permeability Data for Californidine |

An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an active transporter, such as P-glycoprotein (P-gp), which actively pumps the compound back into the intestinal lumen, thereby limiting its systemic absorption.

Interactions with Drug Metabolizing Enzymes and Transporters

A crucial aspect of drug safety is the potential for drug-drug interactions (DDIs). Key mediators of these interactions are the Cytochrome P450 (CYP) enzymes, the P-glycoprotein (P-gp) transporter, and the Pregnane X Receptor (PXR), which regulates the expression of many drug-metabolizing enzymes and transporters. Studies investigating an aqueous extract of E. californica and its main alkaloid, californidine, found no significant interaction with these critical pathways.[6][7]

| Assay | Target | Result for Californidine | Implication for Safety | Reference |

| CYP450 Inhibition | CYP1A2, 2C9, 2C19, 2D6, 3A4 | No effect | Low risk of metabolic DDIs | [6][7] |

| P-glycoprotein (P-gp) Activity | P-gp transporter | No effect | Low risk of transporter-mediated DDIs | [6][7] |

| PXR Activation | Pregnane X Receptor | No effect | Low risk of inducing drug metabolism pathways | [6][7] |

| Table 2: Summary of Californidine's Drug Interaction Potential |

This lack of interaction is a significant positive safety finding, distinguishing californidine from other alkaloids present in ethanolic extracts of E. californica, which have been shown to inhibit various CYP enzymes.[6][7]

Toxicological Profile

Direct toxicological studies on isolated californidine, such as acute (LD50) or chronic toxicity studies, are not available in the public domain. Therefore, its toxicity must be inferred from studies on E. californica extracts and from its known pharmacokinetic properties.

In Vivo and In Vitro Toxicity of E. californica Extracts

While some sources label the California poppy plant as poisonous due to its alkaloid content, formal toxicological studies suggest a low level of toxicity for its extracts.[8]

| Study Type | Test Article | Key Findings | Reference |

| Acute Toxicity | Aqueous E. californica extract (i.p. in mice) | LD50 > 5000 mg/kg | [9] |

| In Vitro Cytotoxicity | E. californica extract & protopine | Did not affect human primary lymphocyte viability, proliferation, or function. | [10] |

| In Vitro Placental Cell Line | E. californica extract | Likely to be safe at usual clinical doses; no cytotoxicity, apoptosis, or genotoxicity observed. | [11] |

| Table 3: Summary of Toxicological Data for E. californica Extracts |

It is important to note that the composition of alkaloids can vary significantly based on the extraction method (e.g., aqueous vs. ethanolic). The favorable safety profile of the aqueous extract aligns with the finding that californidine, its main alkaloid, does not interact with major toxicity-related pathways.[6][7]

Side Effects and Clinical Safety

There are no clinical trials that have evaluated the side effects of isolated californidine. The available information is derived from clinical studies of combination herbal products containing E. californica and from traditional use.

Reported Side Effects of E. californica Extracts

The most commonly cited side effects associated with California poppy extracts are mild and include drowsiness and, less commonly, nausea.[12][13] An excessive dose of the herbal extract has been anecdotally reported to cause a mild "hangover" feeling.[14] A clinical study involving a combination product containing E. californica, hawthorn, and magnesium found the preparation to be as safe as a placebo in treating mild-to-moderate anxiety over a three-month period.[12]

Evaluation of Californidine's Contribution to Side Effects

The central nervous system (CNS) side effects, such as sedation and drowsiness, are unlikely to be caused directly by californidine. As a quaternary alkaloid, it is permanently charged and therefore has a very low probability of crossing the blood-brain barrier (BBB).[4] This is a critical point in its safety assessment, as it suggests that any centrally-mediated effects of E. californica extracts are attributable to other, more lipophilic alkaloids that can penetrate the CNS.

Signaling Pathways Related to Safety

The lack of interaction with the Pregnane X Receptor (PXR) is a key safety indicator for californidine. PXR is a nuclear receptor that acts as a sensor for foreign substances. Its activation leads to the increased expression of a wide array of genes involved in drug metabolism and transport, most notably CYP3A4. By not activating PXR, californidine does not induce its own metabolism or the metabolism of co-administered drugs, further reducing the risk of drug-drug interactions.

Experimental Protocols

Caco-2 Permeability Assay

This protocol is a generalized representation based on standard industry practices.

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® plates) and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with functional tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker compound (e.g., Lucifer yellow).

-

Transport Experiment (A→B): The test compound (californidine) is added to the apical (A) side of the monolayer. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (B) side.

-

Transport Experiment (B→A): The test compound is added to the basolateral (B) side, and samples are taken from the apical (A) side to assess active efflux.

-

Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified using LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

-

Efflux Ratio Calculation: The ER is calculated as Papp(B→A) / Papp(A→B).

Cytochrome P450 Inhibition Assay

This protocol is a generalized representation for determining IC50 values.

-

Incubation Mixture: A reaction mixture is prepared containing human liver microsomes (as a source of CYP enzymes), a specific CYP isoform probe substrate, and a NADPH-regenerating system in a buffer solution.

-

Inhibitor Addition: The test compound (californidine) is added at various concentrations. A positive control inhibitor for the specific isoform is also run.

-